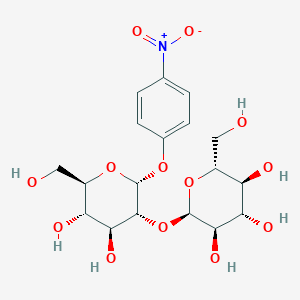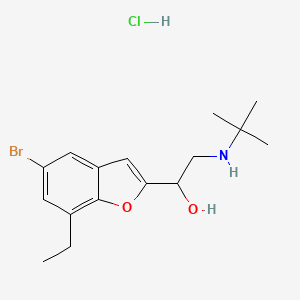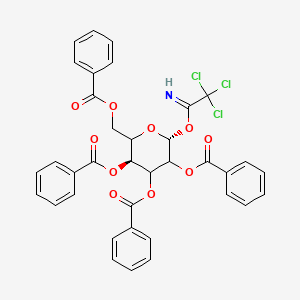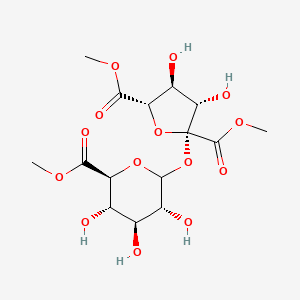
氨基芴-dG
描述
N-(deoxyguanosin-8-yl)-2-aminofluorene is guanosine substituted at the purine 8-position by a (9H-fluoren-2-yl)amino group.
科学研究应用
DNA加合物的发光报告基因
氨基芴-dG已被用作2-乙酰氨基芴DNA(AAF-dG)加合物的报告基因 {svg_1}. 研究表明,辅助配体调制在设计用于识别芳胺-DNA加合物的发光开启型复合物中起着至关重要的作用 {svg_2}. 该应用提供了关于使用这些分子作为DNA缺陷探针的见解,并且可以扩展到基于细胞的测定 {svg_3}.
构象依赖性病变绕过
This compound加合物因其构象依赖性病变绕过而被研究 {svg_4}. 这些病变源于环境污染物2-硝基芴,呈现出两种重要构象的序列依赖性混合:主沟结合(B)和碱基置换堆积(S) {svg_5}. 这项工作提供了关于5mC如何影响大体积DNA损伤绕过效率的新颖构象见解 {svg_6}.
化学致癌模型
This compound加合物被广泛地作为芳胺和硝基芳烃的化学致癌模型进行研究 {svg_7}. 它们呈现出B和S构象的序列依赖性混合 {svg_8}. 这项研究有助于理解这些化学试剂的诱变和致癌意义。
DNA损伤识别
This compound加合物用于开发能够识别DNA病变以用于早期癌症诊断的分子 {svg_9}. 这些加合物共价结合到DNA并产生前致突变病变 {svg_10}. 识别这些病变对于预防可能最终导致癌症的错误事件至关重要 {svg_11}.
诱变研究
This compound加合物用于诱变研究 {svg_12}. 这些加合物具有不同的构象,并以序列依赖性方式诱导点突变和移码突变 {svg_13}. 这有助于了解由于突变而发生的遗传变化。
表观遗传序列环境
This compound加合物已在表观遗传序列环境中进行研究 {svg_14}. DNA病变的序列环境强烈影响其结构特征,尤其是构象异质性,以及随后的毒性 {svg_15}. 这项研究提供了关于序列环境如何影响DNA加合物的结构特征和修复的见解 {svg_16}.
作用机制
Target of Action
Aminofluorene-dG, also known as N-(Deoxyguanosin-8-yl)-2-aminofluorene or DG-8-AF, primarily targets DNA . It forms a major and persistent lesion in DNA, specifically at the C8 position of guanine bases . This adduct formation is a key step in the compound’s interaction with its target .
Mode of Action
The compound interacts with DNA by forming an adduct, which is a product of direct addition of two molecules . The adduct in solution induces a sequence-dependent equilibrium between the external binding B-type (B) and base-displaced stacked (S) conformers . The conformation of the adduct is differentially modulated by DNA structure, DNA polymerase, and the presence of an incoming nucleoside triphosphate .
Biochemical Pathways
The compound affects the DNA replication and repair pathways . The formation of the adduct can lead to mutations during DNA replication . Several DNA repair mechanisms, such as the nucleotide excision repair pathway and the base excision repair pathway, typically remove such bulky DNA lesions .
Pharmacokinetics
It is known that the compound is metabolically activated in vivo to produce the dna adduct
Result of Action
The formation of the Aminofluorene-dG adduct can lead to mutations during DNA replication . These mutations can be point mutations or frameshift mutations, depending on the sequence context . The adduct weakens the binding of DNA polymerase in the presence of correct dCTP .
Action Environment
The action of Aminofluorene-dG can be influenced by various environmental factors. For example, the sequence context of the DNA can influence the structural characteristics and repair of the adduct . The presence of 5-methylcytosine (5mC) in the sequence context can influence the bypass efficiency of the bulky DNA damage .
生化分析
Biochemical Properties
N-(Deoxyguanosin-8-yl)-2-aminofluorene interacts with various enzymes, proteins, and other biomolecules. It is known to form adducts with DNA, specifically with deoxyguanosine residues . This interaction involves the formation of a covalent bond between the compound and the DNA molecule, which can lead to changes in the DNA structure and potentially influence its function .
Cellular Effects
The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene on cells are primarily related to its interaction with DNA. This compound can cause mutations, which may lead to changes in gene expression and cellular metabolism . It can also influence cell signaling pathways, potentially leading to changes in cell function .
Molecular Mechanism
N-(Deoxyguanosin-8-yl)-2-aminofluorene exerts its effects at the molecular level through its interaction with DNA. It forms adducts with deoxyguanosine residues in DNA, which can lead to mutations . These mutations can result in changes in gene expression, potentially influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can change over time. For example, the formation of DNA adducts can lead to mutations over time . Additionally, this compound may have long-term effects on cellular function, as changes in gene expression can have lasting impacts .
Dosage Effects in Animal Models
The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can vary with different dosages in animal models. At high doses, this compound can cause significant DNA damage and lead to mutations
Metabolic Pathways
N-(Deoxyguanosin-8-yl)-2-aminofluorene is involved in metabolic pathways related to DNA damage and repair. It is formed from N-Hydroxy-PhIP, a reactive intermediate in the metabolic peroxidation of the carcinogen benzidine . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
N-(Deoxyguanosin-8-yl)-2-aminofluorene is transported and distributed within cells and tissues through its interactions with DNA. It forms adducts with deoxyguanosine residues in DNA, which can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of N-(Deoxyguanosin-8-yl)-2-aminofluorene is primarily in the nucleus, due to its interaction with DNA . This interaction can influence the activity and function of the compound, potentially leading to changes in cellular function .
属性
IUPAC Name |
2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQNJYFBAYPNG-RCCFBDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993823 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73051-69-1 | |
| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)








![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
